Cas no 251102-27-9 (Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid)

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a carboxylic acid functional group. This structure imparts versatility in medicinal chemistry and drug development, serving as a valuable scaffold for designing bioactive molecules. Its rigid bicyclic framework enhances binding affinity to target proteins, while the carboxylic acid moiety allows for further derivatization or coordination with metal ions. The compound is particularly useful in synthesizing kinase inhibitors, antiviral agents, and other pharmacologically active intermediates. Its stability and synthetic accessibility make it a preferred building block in organic and pharmaceutical research. High purity grades are available to ensure reproducibility in experimental applications.
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid structure
251102-27-9 structure
Product Name:Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
CAS No:251102-27-9
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD09878579
CID:246359
PubChem ID:12132789
Update Time:2025-06-09

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
    • H-PYRROLO[1,2-F]PYRIMIDINE-3-CARBOXYLIC ACID
    • Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (9CI)
    • W-206927
    • AS-65462
    • 1H-PYRROLO[1,2-F]PYRIMIDINE-3-CARBOXYLIC ACID
    • SC1421
    • CS-0082383
    • DTXSID40478209
    • FT-0646063
    • AKOS006280994
    • 251102-27-9
    • MFCD09878579
    • SCHEMBL1758975
    • SY006803
    • EN300-103718
    • Z1198235526
    • AM803581
    • OAZGQWMFODAEEV-UHFFFAOYSA-N
    • DB-028085
    • pyrrolo-1,2-C-pyrimidine-3-carboxylic acid
    • Pyrrolo[1,2-c]pyrimidine-3-carboxylicacid
    • MDL: MFCD09878579
    • Inchi: 1S/C8H6N2O2/c11-8(12)7-4-6-2-1-3-10(6)5-9-7/h1-5H,(H,11,12)
    • InChI Key: OAZGQWMFODAEEV-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2=CC=CN2C=N1)=O

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Color/Form: Light-green to Brown Solid
  • Density: 1.41
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.676
  • PSA: 54.60000
  • LogP: 1.03250

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Security Information

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:251102-27-9)Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Order Number:A849488
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:25
Price ($):358.0
Email:sales@amadischem.com

Additional information on Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS No. 251102-27-9): A Comprehensive Overview in Modern Chemical Biology

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, identified by the CAS number 251102-27-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrolopyrimidine class, a structurally diverse scaffold that has been extensively explored for its potential in drug discovery. The unique arrangement of nitrogen atoms in its core structure imparts remarkable biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid scaffold is characterized by its fused ring system, which consists of a pyrrole ring and a pyrimidine ring. This configuration allows for a high degree of functionalization, enabling chemists to modify various positions on the molecule to tailor its pharmacological properties. The carboxylic acid group at the 3-position of the pyrimidine ring is particularly noteworthy, as it serves as a key site for further chemical transformations, such as esterification or amidation, which are commonly employed to enhance solubility and bioavailability.

Recent advancements in synthetic chemistry have led to the development of efficient methodologies for the preparation of< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. One such approach involves multicomponent reactions, which allow for the rapid assembly of complex heterocycles from readily available precursors. These methods not only improve the efficiency of synthesis but also reduce the environmental impact by minimizing waste generation. Additionally, transition metal-catalyzed cross-coupling reactions have been utilized to introduce diverse substituents into the< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid framework, expanding its structural diversity and functional potential.

In the realm of pharmaceutical research, Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has been investigated for its biological activities across multiple therapeutic areas. Notably, this compound has shown promise as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid can effectively disrupt signaling pathways that promote tumor growth and metastasis. Furthermore, its ability to interact with DNA and RNA has led to explorations in antiviral and anti-inflammatory applications.

The< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid scaffold has also been incorporated into small molecules designed to modulate immune responses. By targeting specific receptors and pathways, these compounds have shown potential in treating autoimmune diseases and enhancing vaccine efficacy. The versatility of this scaffold allows for fine-tuning of biological activity through structural modifications, making it an attractive candidate for drug development.

Computational chemistry plays a pivotal role in the design and optimization of< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid-based drug candidates. Molecular modeling techniques enable researchers to predict binding affinities and identify optimal conformations for target interactions. This approach accelerates the drug discovery process by minimizing the need for extensive experimental screening. Additionally, virtual screening algorithms help in identifying lead compounds that exhibit high selectivity and low toxicity profiles.

The synthesis and application of< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid are not without challenges. One significant hurdle is achieving high yields and purity levels during multi-step syntheses. However, advances in purification techniques and process optimization have mitigated these issues to some extent. Another consideration is the metabolic stability of derivatives derived from< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, as rapid degradation can limit their therapeutic efficacy. Strategies such as prodrug design and targeted bioconjugation have been employed to address this concern.

The future prospects for< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid are promising, with ongoing research focusing on expanding its applications in precision medicine and personalized therapies. By leveraging cutting-edge technologies such as CRISPR gene editing and mRNA therapeutics, derivatives of this compound could be tailored to target specific genetic mutations or disease biomarkers. Furthermore, collaborations between academia and industry are fostering innovation in< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid-based drug development.

In conclusion,< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (CAS No. 251102-27-9) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable scaffold for designing novel therapeutic agents with broad applications across multiple diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential for< strong>Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid-based drugs will undoubtedly expand.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:251102-27-9)Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
A849488
Purity:99%
Quantity:5g
Price ($):358.0
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